molecular formula C9H12N2O2 B15247674 5-(1-(Methylamino)ethyl)picolinicacid

5-(1-(Methylamino)ethyl)picolinicacid

Cat. No.: B15247674
M. Wt: 180.20 g/mol
InChI Key: XHDDWBJUWMWAAS-UHFFFAOYSA-N
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Description

5-(1-(Methylamino)ethyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Methylamino)ethyl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the methylaminoethyl group. One common method is the reaction of picolinic acid with methylamine and an alkylating agent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of 5-(1-(Methylamino)ethyl)picolinic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

5-(1-(Methylamino)ethyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(1-(Methylamino)ethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and modulate immune responses . Additionally, the compound can interfere with cellular processes such as membrane fusion and endocytosis, contributing to its antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-(Methylamino)ethyl)picolinic acid is unique due to the presence of the methylaminoethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-[1-(methylamino)ethyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6(10-2)7-3-4-8(9(12)13)11-5-7/h3-6,10H,1-2H3,(H,12,13)

InChI Key

XHDDWBJUWMWAAS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(=O)O)NC

Origin of Product

United States

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